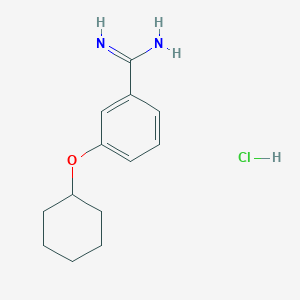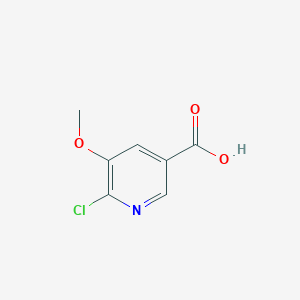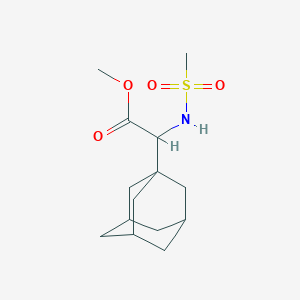
Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate
Overview
Description
“Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate” likely contains an adamantane core, which is a type of diamondoid and a form of carbon nanomaterial . Adamantane derivatives are known for their high stability and unique chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar adamantane derivatives are typically synthesized through various organic reactions, including substitution, addition, and ring-closing reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of an adamantane core, a methanesulfonamido group, and an acetate group . The exact structure would depend on the specific locations of these groups on the adamantane core.Chemical Reactions Analysis
Adamantane derivatives are known to undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that “Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate” might undergo would depend on the specific structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the adamantane core, which is known for its high stability and resistance to heat and chemical reactions .Scientific Research Applications
-
Chemistry of Unsaturated Adamantane Derivatives
- Field : Petroleum Chemistry
- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results : Since the publication of the monograph, various researchers around the world have added extensive theoretical and experimental data in this area .
-
Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl) (phenyl)methyl Fragment
- Field : Organic Chemistry
- Application : The synthesis of new compounds containing (adamantan-1-yl) (phenyl)methyl or (3,5-dimethyladamantane-1-yl) (phenyl)methyl fragments, and the synthesis of 1,3-disubstituted ureas based on them, is of significant scientific and practical interest .
- Methods : A one-stage method for the preparation of 1- [isocyanato (phenyl)methyl]adamantane containing a phenylmethylene fragment located between the adamantane fragment and the isocyanate group, and 1- [isocyanato (phenyl)methyl]-3,5-dimethyladamantane with additional methyl groups at the nodal positions of adamantane, with a yield of 95% and 89%, respectively, is described .
- Results : The resulting 1,3-disubstituted ureas are promising inhibitors of the human soluble epoxide hydrolase (hsEH) .
-
Synthesis of 2-(adamantan-1-yl)-2-oxoethyl benzoates
- Field : Organic Chemistry
- Application : The synthesis of a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates and 2-(adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate is of significant scientific interest .
- Methods : These compounds were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in a dimethylformamide medium at room temperature .
- Results : The study provided crystallographic insight into the synthesized compounds .
-
Methyl 2-(adamantan-1-yl)-2-aminoacetate hydrochloride
- Field : Organic Chemistry
- Application : This compound is a derivative of adamantane and has potential applications in various fields of chemistry .
- Methods : The compound can be synthesized through various chemical reactions .
- Results : The properties of this compound, such as its melting point and purity, have been studied .
-
Advances in the Chemistry of Unsaturated Adamantane Derivatives
- Field : Petroleum Chemistry
- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results : Since the publication of the monograph, various researchers around the world have added extensive theoretical and experimental data in this area .
-
Methyl 2-(adamantan-1-yl)-2-aminoacetate hydrochloride
- Field : Organic Chemistry
- Application : This compound is a derivative of adamantane and has potential applications in various fields of chemistry .
- Methods : The compound can be synthesized through various chemical reactions .
- Results : The properties of this compound, such as its melting point and purity, have been studied .
Future Directions
Adamantane and its derivatives are a topic of ongoing research due to their unique properties and potential applications in medicine, materials science, and other fields . Future research might focus on exploring the properties and potential applications of “Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate”.
properties
IUPAC Name |
methyl 2-(1-adamantyl)-2-(methanesulfonamido)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-19-13(16)12(15-20(2,17)18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNFABIUONPIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
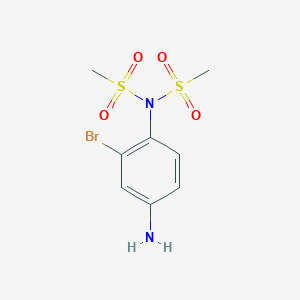
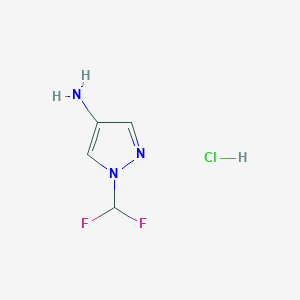
![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)
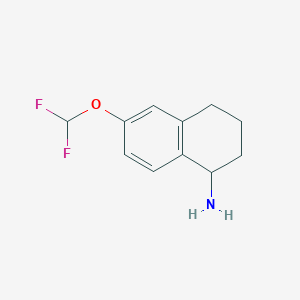
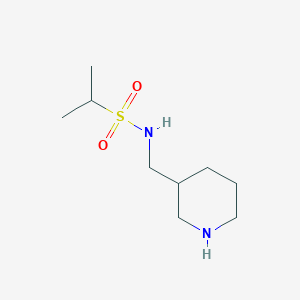
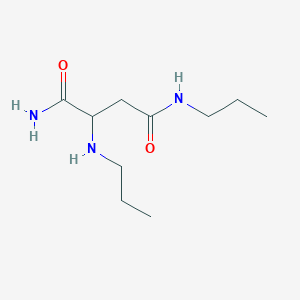
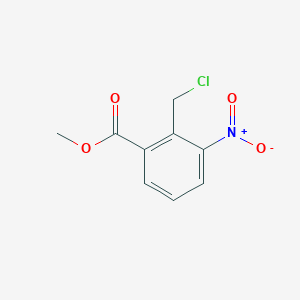
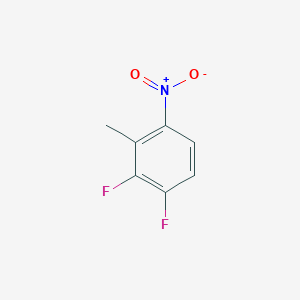
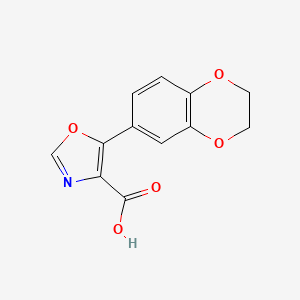
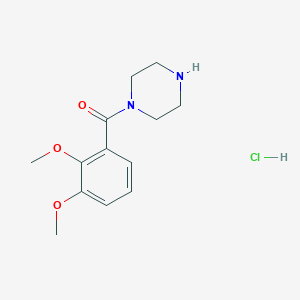
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)
